![molecular formula C18H16F2N2O2 B4127672 N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4127672.png)
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinecarboxamides and has a molecular formula of C20H17F2N2O2.
Mechanism of Action
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of FAAH by binding to the active site of the enzyme. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels. Endocannabinoids are known to bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
The inhibition of FAAH by N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce pain perception, increase appetite, and improve mood. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential use in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. This compound is highly selective for FAAH and does not affect other enzymes in the body. Additionally, this compound has good solubility in water, which makes it easy to use in various experiments. However, the main limitation of this compound is its low yield in the synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
For the study of this compound include exploring its effects on different types of pain and its potential use in the treatment of inflammatory conditions.
Scientific Research Applications
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in various scientific research studies due to its potential as a selective inhibitor of certain enzymes. This compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to various physiological effects.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-3-1-12(2-4-14)10-21-18(24)13-9-17(23)22(11-13)16-7-5-15(20)6-8-16/h1-8,13H,9-11H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAJWQGCAQKYFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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